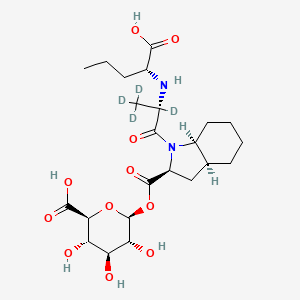

Perindoprilat acyl-beta-D-glucuronide-d4

Description

Contextualization of Perindoprilat (B1679611) Acyl-β-D-glucuronide-d4 as a Deuterated Metabolite

The defining characteristic of Perindoprilat Acyl-β-D-glucuronide-d4 is its nature as a deuterated metabolite. In drug development and metabolism studies, understanding the fate of a drug within a biological system is paramount. After administration, perindopril (B612348) is rapidly absorbed and converted to perindoprilat. This active metabolite, along with the parent drug, undergoes further metabolic transformations, one of which is the formation of the glucuronide conjugate. nih.gov

The introduction of deuterium (B1214612) atoms into the molecular structure of this metabolite creates a "heavy" version of the compound. While chemically similar to its non-deuterated counterpart, its increased mass allows it to be distinguished in sensitive analytical techniques like mass spectrometry. researchgate.net This makes Perindoprilat Acyl-β-D-glucuronide-d4 an ideal internal standard for the accurate quantification of the native metabolite in biological samples during pre-clinical research.

Significance of Stable Isotope Labeled Compounds in Pharmaceutical Sciences

Stable isotope-labeled compounds, such as those labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are invaluable in pharmaceutical sciences. pharmaciyajournal.ruresearchgate.net Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies. nih.govpharmaciyajournal.ru Their primary utility lies in their ability to act as tracers and internal standards in analytical methods. pharmaciyajournal.ru

The key advantages of using stable isotope-labeled compounds include:

Enhanced Accuracy in Quantitative Analysis: They are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. scbt.com By adding a known quantity of the labeled compound to a sample, researchers can correct for variations in sample preparation and instrument response, leading to more precise and accurate measurements of the unlabeled analyte. scbt.com

Improved Method Reliability: The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest helps to normalize for matrix effects, which are a common source of variability in the analysis of complex biological samples like plasma. nih.gov

Metabolic Pathway Elucidation: Labeled compounds can be used to trace the metabolic fate of a drug in an organism, helping to identify and quantify its various metabolites. researchgate.netacanthusresearch.com

Pharmacokinetic and Bioequivalence Studies: These compounds are crucial for the accurate determination of pharmacokinetic parameters, such as a drug's absorption, distribution, metabolism, and excretion (ADME). pharmaciyajournal.ruresearchgate.net

Role as a Chemical Probe and Reference Standard in Pre-clinical Investigations

In pre-clinical investigations, Perindoprilat Acyl-β-D-glucuronide-d4 serves primarily as a reference standard for the quantification of its non-deuterated analog. nih.gov Its application is particularly prominent in the development and validation of bioanalytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). pharmaciyajournal.ruresearchgate.net

For instance, in bioequivalence studies of perindopril formulations, researchers develop methods to simultaneously measure perindopril and its active metabolite, perindoprilat, in human plasma. researchgate.net In these studies, deuterated internal standards, such as perindopril-d4 (B586538) and perindoprilat-d4 (B12422437), are employed to ensure the accuracy and precision of the results. pharmaciyajournal.ruresearchgate.net While these studies often focus on the parent drug and its primary active metabolite, the availability of Perindoprilat Acyl-β-D-glucuronide-d4 allows for the extension of these analytical methods to also quantify this specific glucuronide metabolite.

The table below summarizes typical parameters from a UPLC-MS/MS method for the analysis of perindopril and perindoprilat, illustrating the performance characteristics that would be expected in a method utilizing a deuterated standard like Perindoprilat Acyl-β-D-glucuronide-d4.

| Parameter | Perindopril | Perindoprilat |

| Linear Range | 0.4 - 80 ng/mL | 0.2 - 40 ng/mL |

| Lower Limit of Quantification | 0.4 ng/mL | 0.2 ng/mL |

| Accuracy | 89.6 - 112.4% | 89.6 - 112.4% |

| Precision (CV) | ≤ 13.8% | ≤ 13.8% |

| Recovery | 79.65 - 97.83% | 79.65 - 97.83% |

| Matrix Effect (CV) | ≤ 5.9% | ≤ 5.9% |

| Data derived from a bioequivalence study of perindopril. researchgate.net |

The use of deuterated standards ensures that the method is robust and reliable, meeting the stringent requirements for bioanalytical method validation. pharmaciyajournal.ruresearchgate.net The high precision and accuracy demonstrated in such studies are a direct result of the use of these stable isotope-labeled internal standards.

Structure

3D Structure

Properties

Molecular Formula |

C23H36N2O11 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-carboxybutyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H36N2O11/c1-3-6-12(20(30)31)24-10(2)19(29)25-13-8-5-4-7-11(13)9-14(25)22(34)36-23-17(28)15(26)16(27)18(35-23)21(32)33/h10-18,23-24,26-28H,3-9H2,1-2H3,(H,30,31)(H,32,33)/t10-,11-,12+,13-,14-,15-,16-,17+,18-,23-/m0/s1/i2D3,10D |

InChI Key |

YROROJVGTQGFDB-ATIYYFHVSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)O |

Canonical SMILES |

CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Metabolic Pathway Investigations of Perindopril and Its Glucuronide Metabolites

Formation of Perindoprilat (B1679611) Acyl-β-D-glucuronide from Perindoprilat

The primary metabolic activation of perindopril (B612348) involves the hydrolysis of its ethyl ester group to form the active diacid, perindoprilat. nih.govnih.gov Subsequently, perindoprilat can undergo a phase II metabolic reaction known as glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the carboxyl group of perindoprilat, resulting in the formation of Perindoprilat acyl-β-D-glucuronide. nih.gov

This glucuronidation of perindoprilat is considered a minor biotransformation pathway in several species, including rats, dogs, and monkeys. However, in humans, this metabolic route is of greater significance. nih.govnih.gov Studies in healthy volunteers have shown that perindoprilat glucuronide is a notable metabolite found in plasma and is primarily formed through pre-systemic first-pass metabolism. clearsynth.com

Enzymatic Systems Involved in Glucuronidation (e.g., UDP-glucuronosyltransferases, UGTs)

The enzymatic conjugation of glucuronic acid to substrate molecules is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govmdpi.comnih.govyoutube.com These membrane-bound enzymes are predominantly located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. nih.govnih.gov The UGTs play a crucial role in the metabolism of a wide array of xenobiotics, including many drugs, by increasing their water solubility and facilitating their excretion from the body. mdpi.comnih.gov

Metabolic Profiling Studies of Perindopril and its Derivatives (in vitro and non-human in vivo models)

Metabolic profiling studies have been conducted to identify and quantify the metabolites of perindopril in various species. Early studies utilizing 14C-labeled perindopril in rats, dogs, monkeys, and humans identified six biotransformation products, which included the acyl glucuronides of both perindopril and perindoprilat. nih.gov These studies have provided a qualitative understanding of the metabolic pathways.

| Species | In Vitro/In Vivo Model | Primary Metabolite | Key Glucuronide Metabolites Identified | Relative Abundance of Perindoprilat Acyl-β-D-glucuronide |

|---|---|---|---|---|

| Rat | In Vivo (Oral and IV administration of 14C-perindopril) | Perindoprilat | Perindopril acyl-β-D-glucuronide, Perindoprilat acyl-β-D-glucuronide | Minor |

| Dog | In Vivo (Oral and IV administration of 14C-perindopril) | Perindoprilat | Perindopril acyl-β-D-glucuronide, Perindoprilat acyl-β-D-glucuronide | Minor |

| Monkey | In Vivo (Oral and IV administration of 14C-perindopril) | Perindoprilat | Perindopril acyl-β-D-glucuronide, Perindoprilat acyl-β-D-glucuronide | Minor |

| Human | In Vivo (Healthy Volunteers) | Perindoprilat | Perindoprilat acyl-β-D-glucuronide | More Significant than in non-human species |

Isotopic Tracing for Elucidating Metabolic Fates

The compound "Perindoprilat acyl-beta-D-glucuronide-d4" is a stable isotope-labeled version of the perindoprilat glucuronide metabolite. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. clearsynth.comnih.gov Such deuterated compounds are invaluable in modern bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

In metabolic studies, this compound serves as an ideal internal standard for the accurate quantification of the unlabeled (endogenous) perindoprilat glucuronide in biological samples such as plasma and urine. clearsynth.comnih.govnih.gov The co-elution of the deuterated standard with the analyte of interest and its distinct mass-to-charge ratio allows for precise correction of any variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the quantitative results. While not used for tracing the formation pathway itself in the available literature, its synthesis and use are critical for validating the quantitative data obtained in metabolic profiling studies. clearsynth.comnih.gov

Advanced Analytical Methodologies for Perindoprilat Acyl β D Glucuronide D4

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodsnih.govnih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost technique for the quantification of perindopril (B612348) and its metabolites in biological matrices. nih.govwisdomlib.org The high sensitivity and selectivity of LC-MS/MS are crucial for detecting the low concentrations typical of drug metabolites. wisdomlib.orgresearchgate.net Methods are developed to simultaneously measure parent drugs and their metabolites, such as perindopril and perindoprilat (B1679611), and by extension, its glucuronidated forms. nih.gov

Method Optimization for Separation and Detection

The development of a robust LC-MS/MS method involves the careful optimization of both chromatographic separation and mass spectrometric detection. For compounds related to perindopril, this process is critical for achieving reliable and reproducible results.

Chromatographic Separation: The goal is to achieve a good separation of the analyte from endogenous matrix components and other related substances within a short analysis time. nih.govnih.gov Researchers have utilized various columns and mobile phases to achieve this. For instance, a UPLC-MS/MS method for perindopril and perindoprilat used an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) with a gradient elution of methanol-acetonitrile-ammonium acetate (B1210297), achieving a total run time of just 4 minutes. nih.gov Another method employed a Zorbax® SB-AQ C18 column with a mobile phase consisting of a methanol (B129727)/acetonitrile (B52724) mixture and 0.2% aqueous formic acid. nih.gov The selection of the column, such as a C18, and the optimization of the mobile phase composition and pH are critical for obtaining symmetrical peak shapes and good resolution. sci-hub.se

Mass Spectrometric Detection: Detection is typically carried out using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity. nih.govnih.gov Positive electrospray ionization (ESI) is commonly used for perindopril and its metabolites. nih.govpharmaciyajournal.ru The optimization process involves selecting the appropriate precursor ion and one or more product ions for the analyte and the internal standard. For perindoprilat, a mass transition of m/z 341.1 -> 170.1 has been reported. sci-hub.se For its glucuronide, a different transition would be selected based on its specific fragmentation pattern.

| Parameter | Example Condition 1 (Perindoprilat) nih.gov | Example Condition 2 (Perindoprilat) nih.gov | Example Condition 3 (Perindoprilat) sci-hub.se |

|---|---|---|---|

| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Zorbax® SB-AQ C18 | X-terra MS C18 (2.1 mm × 150 mm, 3.5 μm) |

| Mobile Phase | Methanol-acetonitrile-ammonium acetate (gradient) | Methanol:acetonitrile (80:20, v/v) and 0.2% aqueous formic acid (60:40, v/v) | Methanol–acetonitrile (6:4, v/v) and aqueous phase (isocratic) |

| Ionization Mode | Positive ESI | Positive ESI (MRM) | Positive ESI (MRM) |

| Run Time | 4.0 min | 3.0 min | 4.5 min |

Quantification Strategies Using Deuterated Internal Standardsnih.govrepec.org

The use of stable isotope-labeled internal standards (SIL-IS), such as Perindoprilat acyl-β-D-glucuronide-d4, is the gold standard in quantitative bioanalysis using LC-MS/MS. texilajournal.com A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium (B1214612) atoms. texilajournal.com

Perindoprilat-d4 (B12422437) is frequently used as the internal standard for the quantification of perindoprilat. nih.govnih.govrepec.org The key advantage is that the SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer's ion source. texilajournal.com This allows for highly accurate and precise correction of any variability during sample preparation and analysis. texilajournal.com

Therefore, for the precise quantification of the metabolite Perindoprilat acyl-β-D-glucuronide, its deuterated analog, Perindoprilat acyl-β-D-glucuronide-d4, would be the ideal internal standard. This strategy compensates for potential matrix effects and variations in extraction recovery, leading to significantly improved data quality in pharmacokinetic and bioequivalence studies. nih.govtexilajournal.com

Application of High-Performance Liquid Chromatography (HPLC) in Researchoup.comresearchgate.netrasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a powerful technique used extensively in pharmaceutical analysis for separating and quantifying perindopril and its related substances, including degradation products and metabolites. wisdomlib.orgoup.com While LC-MS/MS is preferred for bioanalysis due to its higher sensitivity, HPLC-UV is valuable for quality control of bulk drugs and pharmaceutical formulations. researchgate.netresearchgate.net

Several stability-indicating HPLC methods have been developed to separate perindopril from its impurities, such as perindoprilat (Impurity B) and diketopiperazine derivatives. oup.com These methods typically employ reverse-phase columns, like C18, and carefully controlled mobile phases. oup.comresearchgate.net For example, one method used a BDS Hypersil C18 column thermostated at 70°C with a mobile phase containing sodium 1-heptanesulfonate and acetonitrile to achieve separation. oup.com Another method utilized a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (65:35 v/v) for routine quality control analysis. researchgate.net These methods demonstrate the capability of HPLC to resolve complex mixtures of related compounds, which is a prerequisite for accurate quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. researchgate.net

COSY helps identify proton-proton couplings within the perindoprilat and glucuronide moieties. mdpi.com

HSQC correlates protons with their directly attached carbons. researchgate.net

HMBC reveals long-range correlations between protons and carbons (2-3 bonds), which is crucial for identifying the linkage point between the perindoprilat molecule and the glucuronic acid. researchgate.net

By analyzing the complete set of 1D (¹H and ¹³C) and 2D NMR data, researchers can confirm that the glucuronide is attached via an acyl linkage to the carboxyl group of perindoprilat and verify the integrity of the entire molecular structure, including the location of the deuterium labels. researchgate.netnih.gov

Bioanalytical Method Validation Principles in Research Settingssci-hub.se

Before a bioanalytical method can be used for study samples, it must undergo a rigorous validation process to ensure its reliability, as outlined by regulatory bodies. pharmaciyajournal.runih.gov The validation of methods for quantifying perindoprilat and its metabolites serves as a direct template for the requirements applicable to Perindoprilat acyl-β-D-glucuronide. Key validation parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability. nih.govsci-hub.se

Accuracy and Precision Assessments

Accuracy and precision are fundamental to ensuring the validity of bioanalytical data. nih.govsci-hub.se

Accuracy refers to the closeness of the mean measured concentration to the true nominal concentration of the analyte. It is typically expressed as a percentage of the nominal value. For a method to be considered accurate, the mean value should generally be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. sci-hub.se Studies on perindoprilat have demonstrated accuracy values well within these limits, for example, ranging from 97.64% to 110.28% nih.gov or 89.6% to 112.4%. nih.gov

Precision measures the degree of scatter or random error between a series of measurements of the same sample. It is expressed as the coefficient of variation (CV, %). Precision is evaluated at two levels: within a single analytical run (intra-assay precision) and between different runs on different days (inter-assay precision). The CV should not exceed 15% for quality control samples and 20% at the LLOQ. sci-hub.se Validated methods for perindoprilat consistently report precision with CV ≤ 13.8% nih.gov and ranging from 2.54% to 7.60%. nih.gov

| Validation Parameter | Acceptance Criteria sci-hub.se | Reported Finding (Method 1) nih.gov | Reported Finding (Method 2) nih.gov |

|---|---|---|---|

| Accuracy | 85% - 115% (80% - 120% at LLOQ) | 89.6% - 112.4% | 97.64% - 110.28% |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | ≤ 13.8% | 2.54% - 7.60% |

Selectivity and Specificity Evaluations

Selectivity is a critical parameter in bioanalytical method validation, demonstrating the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For Perindoprilat acyl-β-D-glucuronide-d4, this involves ensuring that no interference occurs from endogenous matrix components, the non-deuterated metabolite, the parent drug perindopril, or other potential metabolites.

Typically, this is assessed by analyzing blank matrix samples (e.g., plasma, urine) from multiple sources to check for any interfering peaks at the retention time of the analyte and its internal standard. While specific data for Perindoprilat acyl-β-D-glucuronide-d4 is not widely published, the general approach involves comparing the chromatograms of blank samples with those of spiked samples at the lower limit of quantification (LLOQ). The absence of any significant interfering peaks in the blank samples indicates the method's specificity. In methods employing tandem mass spectrometry (MS/MS), selectivity is further enhanced by monitoring specific precursor-to-product ion transitions unique to Perindoprilat acyl-β-D-glucuronide-d4.

Linearity and Range Determination

The linearity of an analytical method establishes the relationship between the concentration of the analyte and the instrumental response. This is determined by analyzing a series of calibration standards over a specified concentration range. For Perindoprilat acyl-β-D-glucuronide-d4, a linear relationship is expected, which is typically represented by a regression equation and a correlation coefficient (r) or coefficient of determination (r²).

A well-validated method will demonstrate a high degree of correlation, with r or r² values close to 1.000. The analytical range is defined by the lower and upper limits of quantification (LLOQ and ULOQ), representing the concentration boundaries within which the method is accurate and precise.

Table 1: Illustrative Linearity and Range Data for a Hypothetical Perindoprilat Acyl-β-D-glucuronide-d4 Assay

| Parameter | Value |

| Calibration Curve Range | 0.5 - 200 ng/mL |

| Regression Equation | y = 0.005x + 0.002 |

| Correlation Coefficient (r) | > 0.998 |

Note: This table is illustrative and based on typical analytical method validation parameters. Actual values may vary depending on the specific method and instrumentation.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, though not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with a defined level of accuracy and precision.

For Perindoprilat acyl-β-D-glucuronide-d4, these limits are crucial for accurately characterizing its pharmacokinetic profile, especially at later time points when concentrations are low. The LOQ is typically established as the lowest concentration on the calibration curve that can be determined with a precision (as relative standard deviation, RSD) and accuracy (as percent deviation from the nominal concentration) within acceptable limits, commonly ±20%.

Table 2: Representative LOD and LOQ Values for Perindoprilat Acyl-β-D-glucuronide-d4 Analysis

| Parameter | Concentration (ng/mL) |

| Limit of Detection (LOD) | 0.2 |

| Limit of Quantification (LOQ) | 0.5 |

Note: These values are for illustrative purposes. The actual LOD and LOQ are method-dependent and determined experimentally during validation.

Synthesis and Comprehensive Structural Elucidation

Synthetic Routes for Deuterated Acyl Glucuronides

The generation of deuterated acyl glucuronides, such as Perindoprilat (B1679611) acyl-beta-D-glucuronide-d4, typically involves the coupling of a deuterated carboxylic acid with a protected glucuronic acid derivative. The synthesis is not a trivial matter, as acyl glucuronides are known to be reactive metabolites. researchgate.net Several general strategies can be employed:

Selective Acylation: An efficient method involves the selective 1β-acylation of a protected glucuronate, such as allyl or benzyl (B1604629) D-glucuronate. researchgate.netresearchgate.net The reaction is often catalyzed by a coupling agent like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). researchgate.netresearchgate.net This is followed by a mild deprotection step to remove the protecting groups (e.g., allyl or benzyl) from the glucuronic acid moiety, yielding the final product. researchgate.net For the synthesis of the target compound, this would involve using Perindoprilat-d4 (B12422437) as the carboxylic acid starting material.

Mitsunobu Reaction: Another established route is the Mitsunobu reaction. nih.gov This method involves reacting the free carboxylic acid (Perindoprilat-d4) with a protected glucuronate alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate. nih.gov Subsequent deprotection steps are then required to yield the final acyl glucuronide. nih.gov

Biotransformation: Microbial biotransformation presents an alternative to chemical synthesis. hyphadiscovery.com Certain microorganisms can be screened for their ability to perform glucuronidation on a substrate. hyphadiscovery.comhyphadiscovery.com By incubating Perindoprilat-d4 with a suitable microbial strain, it is possible to generate the desired acyl glucuronide metabolite. hyphadiscovery.com This method can be particularly useful when chemical synthesis is challenging due to steric hindrance or other reactivity issues. hyphadiscovery.com

Stereochemical Considerations in Synthesis

A critical aspect of synthesizing acyl glucuronides is controlling the stereochemistry at the anomeric carbon (C-1) of the glucuronic acid. The biologically relevant form is typically the β-anomer.

Anomeric Control: Achieving stereoselective formation of the β-glycosidic bond is a primary goal. researchgate.netnih.gov The use of a participating protecting group at the C-2 position of the glucuronic acid donor, such as an acetyl group, can provide "anchimeric assistance," which directs the incoming acyl group to the β-face of the molecule. nih.gov

Acyl Migration: Acyl glucuronides are susceptible to intramolecular acyl migration, where the acyl group (Perindoprilat-d4) moves from the C-1 position to the C-2, C-3, or C-4 hydroxyl groups of the glucuronic acid ring. acs.org This process can lead to a mixture of positional isomers and can also facilitate anomerization (conversion between β and α forms). acs.orgresearchgate.net Therefore, reaction conditions and purification methods must be carefully chosen to minimize the formation of these isomers and isolate the pure 1-β-O-acyl glucuronide. researchgate.netacs.org The stereochemistry for the non-deuterated compound is defined, highlighting the importance of maintaining this configuration during synthesis. nih.gov

Isotopic Labeling Strategies (d4 incorporation)

Stable isotope labeling is a powerful tool in drug metabolism studies, allowing labeled compounds to be used as internal standards for quantification by mass spectrometry. nih.gov The synthesis of Perindoprilat acyl-beta-D-glucuronide-d4 incorporates four deuterium (B1214612) atoms.

Labeled Precursor Synthesis: The 'd4' designation indicates that the deuterium atoms are incorporated into the Perindoprilat portion of the molecule, not the glucuronide moiety. scbt.com The synthesis begins with a deuterated precursor, Perindoprilat-d4. acanthusresearch.com This labeled precursor is then carried through one of the synthetic routes described in section 4.1. The deuterium atoms are introduced through specific chemical synthesis steps during the preparation of the Perindoprilat-d4 intermediate itself. rsc.org

Label Stability: The deuterium atoms are incorporated as stable, covalent C-D bonds. This is distinct from hydrogen-deuterium exchange (HDX) techniques, which involve the reversible exchange of labile protons with deuterium from a solvent and are used to study protein conformation. youtube.comyoutube.com For use as an internal standard, the isotopic label must be stable and not susceptible to exchange under biological or analytical conditions.

Spectroscopic and Chromatographic Characterization Techniques

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of chromatographic and spectroscopic methods is employed.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary technique for purification and purity assessment. researchgate.net A reversed-phase HPLC method can effectively separate the target 1-β-acyl glucuronide from any starting materials, reagents, and, crucially, from any positional or anomeric isomers that may have formed via acyl migration. acs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule. nih.govnih.gov It provides a highly accurate mass measurement that can verify the successful incorporation of the four deuterium atoms by comparing the molecular weight to the non-deuterated analogue. scbt.com Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation pattern of the molecule, ensuring the connectivity between the Perindoprilat-d4 and glucuronic acid moieties is correct. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR spectroscopy is the definitive method for unambiguous structural elucidation. hyphadiscovery.comnih.gov

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of the protons and carbons in the molecule. researchgate.net

2D NMR: More complex experiments are required to resolve the overlapping signals typical in such molecules. nih.govmdpi.com Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of atoms within the molecule, confirm the site of glucuronidation, and definitively establish the β-stereochemistry of the anomeric linkage. mdpi.comuliege.be

Table 1: Key Characteristics of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂D₄N₂O₁₁ | scbt.com |

| Molecular Weight | 520.56 g/mol | scbt.com |

| Parent Drug | Perindopril (B612348) | acanthusresearch.com |

| Metabolite Of | Perindoprilat-d4 | |

| Compound Type | Deuterated Acyl Glucuronide | researchgate.netscbt.com |

| Primary Use | Labeled internal standard for research | nih.gov |

Non Clinical Pharmacokinetic Research Applications

Utilization as an Internal Standard in Pre-clinical Pharmacokinetic Studies

In the realm of bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of analytes in biological matrices. Perindoprilat (B1679611) acyl-beta-D-glucuronide-d4, along with other deuterated forms like perindopril-d4 (B586538) and perindoprilat-d4 (B12422437), serves this exact purpose in pre-clinical studies. nih.govnih.govresearchgate.net

The key advantage of using a deuterated internal standard is that its physicochemical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any variability in these processes. nih.govresearchgate.net Several validated LC-MS/MS methods for the simultaneous determination of perindopril (B612348) and its active metabolite, perindoprilat, in plasma have been developed utilizing deuterated internal standards. nih.govnih.gov These methods are crucial for pharmacokinetic studies, enabling researchers to obtain reliable data on drug concentrations over time.

For instance, a UPLC-MS/MS method was established for a bioequivalence study of perindopril, where perindopril-d4 and perindoprilat-d4 were used as internal standards. nih.gov The method demonstrated high sensitivity and linearity over a specified concentration range, underscoring the importance of these labeled compounds in ensuring the accuracy and reliability of the results. nih.gov

Table 1: LC-MS/MS Method Parameters for Perindopril and Metabolite Quantification

| Analyte | Internal Standard | LLOQ (ng/mL) | Linear Range (ng/mL) |

|---|---|---|---|

| Perindopril | Perindopril-d4 | 0.4 | 0.4 - 80 |

| Perindoprilat | Perindoprilat-d4 | 0.2 | 0.2 - 40 |

LLOQ: Lower Limit of Quantification. Data sourced from a bioequivalence study using UPLC-MS/MS. nih.gov

Investigation of Absorption, Distribution, and Excretion (ADME) in Animal Models

Understanding the ADME properties of a drug candidate is fundamental in pre-clinical development. Studies in animal models, such as rats, dogs, and monkeys, have been conducted to elucidate the metabolic fate of perindopril. nih.gov Following oral administration, perindopril is absorbed and subsequently hydrolyzed to its pharmacologically active metabolite, perindoprilat. nih.govdrugbank.com

A minor but important biotransformation pathway for both perindopril and perindoprilat is the formation of acyl glucuronides. nih.gov The investigation of these metabolic pathways often involves the administration of radiolabeled compounds (e.g., 14C-perindopril) to track the drug and its metabolites throughout the body. nih.gov The identification and quantification of metabolites like Perindoprilat acyl-beta-D-glucuronide in urine, feces, and plasma samples are crucial for building a complete picture of the drug's disposition. nih.gov

Interspecies comparisons have revealed differences in the metabolic profile of perindopril. For example, the formation of cyclic lactam structures from perindopril and perindoprilat is a more significant pathway in humans than in the animal models studied. nih.gov Such comparative studies are vital for extrapolating animal data to humans and for understanding potential species-specific differences in drug metabolism.

Table 2: Major Metabolic Pathways of Perindopril in Pre-clinical Species

| Metabolic Pathway | Description | Species Observed |

|---|---|---|

| Hydrolysis | Conversion of perindopril to the active metabolite, perindoprilat. | Rat, Dog, Monkey, Human |

| Glucuronidation | Formation of acyl glucuronides of perindopril and perindoprilat. | Rat, Dog, Monkey, Human |

| Cyclization | Internal dehydration to form lactam structures. | Minor in animals, more significant in humans |

Data compiled from interspecies comparison studies. nih.gov

In Vitro Pharmacokinetic Profiling (e.g., microsomal stability, plasma stability)

Plasma stability is another critical parameter, as the degradation of a drug or its metabolites in the bloodstream can affect their pharmacokinetic profile. Studies have been conducted to assess the stability of perindopril and perindoprilat in human plasma under various storage conditions, which is crucial for ensuring the integrity of samples during bioanalysis. researchgate.net The stability of acyl glucuronides in plasma can be influenced by factors such as pH and the presence of esterases. nih.govnih.gov The investigation of peliglitazar (B1679212) AG, another acyl glucuronide, showed greater stability in plasma compared to buffer, with the primary degradation product being the aglycone. nih.gov

Ex Vivo Analysis of Tissue Distribution (animal studies)

Determining the distribution of a drug and its metabolites into various tissues is key to understanding its pharmacological and toxicological effects. Ex vivo analysis of tissue distribution following in vivo drug administration in animal models provides valuable insights. walshmedicalmedia.com Studies on perindopril in rats have used techniques like radioinhibitor binding assays and quantitative in vitro autoradiography to measure the inhibition of ACE in different tissues. nih.govnih.govnih.gov

These studies have demonstrated that the inhibition of ACE in tissues such as the lung and aorta persists longer than in plasma, suggesting a prolonged presence of the active metabolite, perindoprilat, in these tissues. nih.govnih.gov For instance, four hours after oral administration of perindopril to rats, ACE was significantly inhibited in the kidney, lung, and aorta. nih.gov While these studies measure the pharmacological effect rather than the direct concentration of metabolites like Perindoprilat acyl-beta-D-glucuronide, they provide strong evidence of the distribution of perindopril's active forms into target tissues. The differential inhibition of ACE across various tissues also suggests variations in drug penetration. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Perindoprilat acyl-beta-D-glucuronide-d4 |

| Perindopril |

| Perindoprilat |

| Perindopril-d4 |

| Perindoprilat-d4 |

| Ramipril |

Chemistry and Biochemical Reactivity of Acyl Glucuronides

Chemical Stability and Degradation Pathways

Acyl glucuronides are esters and are known to be unstable under physiological conditions (pH 7.4). acs.orgcurrentseparations.com Their degradation occurs through two primary, non-enzymatic pathways: hydrolysis and intramolecular acyl migration. nih.govacs.org

Hydrolysis: This pathway involves the cleavage of the ester bond, reforming the parent carboxylic acid (the aglycone) and glucuronic acid. acs.org

Acyl Migration: This is an intramolecular rearrangement where the acyl group moves from the C-1 hydroxyl group of the glucuronic acid moiety to other positions on the sugar ring, forming positional isomers (C-2, C-3, and C-4). nih.govcurrentseparations.com

Table 1: General Degradation Pathways of Acyl Glucuronides

| Degradation Pathway | Description | Resulting Products |

|---|---|---|

| Hydrolysis | Cleavage of the ester linkage at the C-1 position. | Parent carboxylic acid (aglycone) and glucuronic acid. acs.org |

| Acyl Migration | Intramolecular transfer of the acyl group from the C-1 position to C-2, C-3, or C-4 positions. | Positional isomers (2-O, 3-O, 4-O-acyl glucuronides). nih.gov |

Acyl Migration Mechanisms and Isomerization

Acyl migration is a key feature of acyl glucuronide chemistry and is considered the predominant degradation pathway due to favorable entropy. nih.govnih.gov The process is initiated by the formation of the 1-O-β-acyl glucuronide, which can then undergo intramolecular rearrangement. rsc.org The mechanism involves the nucleophilic attack of an adjacent hydroxyl group on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the migrated product. researchgate.net

This process results in a mixture of β-isomers (2-β, 3-β, and 4-β), which can further undergo reversible anomerization to form their corresponding α-isomers. nih.gov This cascade of spontaneous chemical reactions can ultimately produce up to seven additional positional anomers and stereoisomers from the initial 1-O-β-acyl glucuronide. rsc.org Unlike the parent 1-O-β-acyl glucuronide, these isomers are generally resistant to hydrolysis by β-glucuronidase enzymes. nih.govnih.gov The rate of acyl migration can be an indicator of the reactivity of the acyl glucuronide, with migration rates greater than 20% suggesting a higher risk of reactivity. researchgate.netnih.gov

Enzymatic Hydrolysis by β-Glucuronidases

In addition to non-enzymatic degradation, acyl glucuronides can be hydrolyzed back to their parent aglycone by enzymes. nih.gov β-Glucuronidases are hydrolase enzymes that specifically cleave the glycosidic bond of β-D-glucuronides. covachem.com This enzymatic hydrolysis is a key step in the enterohepatic recirculation of many drugs, where the glucuronide metabolite is excreted into the bile, hydrolyzed by gut bacteria β-glucuronidases, and the parent drug is reabsorbed. researchgate.net

However, the susceptibility of acyl glucuronides to β-glucuronidase is limited to the 1-O-β isomer. nih.govnih.gov The positional isomers formed via acyl migration are resistant to this enzymatic cleavage. researchgate.net Within the liver, β-glucuronidase is located in the endoplasmic reticulum, along with esterases, which can also contribute to the hydrolysis of acyl glucuronides. nih.gov The relative contribution of β-glucuronidase and esterases to hydrolysis can vary between species; for instance, esterases are the dominant hydrolases in human liver microsomes, while both enzymes contribute significantly in rat liver microsomes. researchgate.nettandfonline.com The rate of enzymatic hydrolysis can be influenced by the species, tissue type, and local pH. nih.gov

Role in Pharmaceutical Quality Control and Impurity Profiling

Application as a Reference Standard for Purity Assessment

In the realm of pharmaceutical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and finished drug products is paramount. Perindoprilat (B1679611) acyl-beta-D-glucuronide-d4 is utilized as a reference standard for this purpose. nih.gov As a labeled metabolite of perindoprilat, it is employed in sophisticated analytical methods to accurately determine the purity of perindopril (B612348) and its related compounds. nih.govacanthusresearch.com

The use of a stable isotope-labeled internal standard is a cornerstone of quantitative analysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov By adding a known quantity of Perindoprilat acyl-beta-D-glucuronide-d4 to a sample undergoing analysis, it is possible to correct for any variations that may occur during sample preparation and analysis. This ensures a high degree of accuracy and precision in the final purity assessment. The distinct mass difference between the labeled standard and the unlabeled analyte allows for their simultaneous detection and quantification without mutual interference.

Reference standards like this compound are synthesized to a high degree of purity and are accompanied by a comprehensive Certificate of Analysis. scbt.com This documentation provides detailed information about the compound's identity and purity, which is essential for its use as a benchmark in quality control laboratories.

| Compound | CAS Number | Molecular Formula | Application |

| This compound | N/A | C23H32D4N2O11 | Labeled internal standard for purity assessment |

| Perindopril | 82834-16-0 | C19H32N2O5 | Active Pharmaceutical Ingredient |

| Perindoprilat | 95153-31-4 | C17H28N2O5 | Active metabolite of Perindopril |

| Perindoprilat acyl-beta-D-glucuronide | 120381-56-8 | C23H36N2O11 | Metabolite of Perindopril |

Identification and Quantification of Related Substances and Impurities

The manufacturing process of perindopril, as well as its degradation over time, can lead to the formation of various related substances and impurities. nih.gov Regulatory agencies require the stringent control of these impurities to ensure the safety and efficacy of the final drug product. This compound plays a crucial role in the analytical methods developed to identify and quantify these impurities. nih.gov

As a stable isotope-labeled standard, it is particularly effective when used in LC-MS/MS methods. nih.govnih.gov These methods are highly sensitive and selective, capable of detecting and quantifying impurities at very low levels. The use of a labeled internal standard that is structurally similar to the analytes of interest helps to compensate for matrix effects and variations in instrument response, leading to more reliable and accurate quantification of impurities. repec.org

Several known impurities of perindopril have been identified, and reference standards for these are also available. The development of a comprehensive impurity profile for perindopril involves the use of these standards in conjunction with labeled internal standards like this compound.

| Perindopril Impurity | Catalogue Number | CAS Number | Molecular Formula |

| Impurity A | PA 16 14010 | 80875-98-5 | C9H15NO2 |

| Impurity B (Perindoprilat) | PA 16 14020 | 95153-31-4 | C17H28N2O5 |

| Impurity C (Perindoprilat Lactam A) | PA 16 14030 | 129970-99-6 | C17H26N2O4 |

| Impurity D (Perindoprilat Lactam B) | PA 16 14040 | 130061-28-8 | C17H26N2O4 |

| Impurity F (Perindopril Diketopiperazine) | PA 16 14060 | 129970-98-5 | C19H30N2O4 |

Method Development for Quality Control of Perindopril and its Metabolites

The development of robust and reliable analytical methods is a critical component of pharmaceutical quality control. This compound is an essential tool in the development and validation of such methods for perindopril and its metabolites. nih.gov Its use as an internal standard in LC-MS/MS methods allows for the development of highly sensitive, selective, and accurate assays. nih.govnih.gov

The development of these methods involves optimizing various parameters, including the choice of chromatographic column, mobile phase composition, flow rate, and mass spectrometric conditions. nih.govresearchgate.net The goal is to achieve adequate separation of the main compound from its impurities and to ensure accurate quantification. The validation of these methods, as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH), demonstrates their suitability for routine quality control testing. nih.govresearchgate.net

A review of analytical methods for the simultaneous estimation of perindopril and indapamide (B195227) highlights the use of perindoprilat-d4 (B12422437) as an internal standard in a UPLC-MS/MS method, underscoring the importance of deuterated standards in modern analytical workflows. repec.org

| Parameter | Description | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Internal Standard | Perindoprilat-d4 acyl-beta-D-glucuronide | nih.gov |

| Column | C18 or similar reversed-phase columns | nih.govresearchgate.net |

| Mobile Phase | Typically a gradient of acetonitrile (B52724) or methanol (B129727) with a buffered aqueous phase (e.g., ammonium (B1175870) formate (B1220265) or formic acid) | nih.govresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | nih.govnih.gov |

| Validation | According to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity | nih.govresearchgate.net |

Emerging Research Avenues and Methodological Advancements

Development of Novel Analytical Techniques

The accurate detection and quantification of acyl glucuronides like perindoprilat (B1679611) acyl-beta-D-glucuronide present analytical challenges due to their inherent instability. These molecules are prone to hydrolysis and intramolecular acyl migration, which can complicate their analysis. rsc.orgresearchgate.net Consequently, the development of robust and sensitive analytical techniques is paramount.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary technique for the analysis of perindopril (B612348), its active metabolite perindoprilat, and their glucuronidated forms. oup.comdrugbank.comnih.gov The use of a deuterated internal standard, such as Perindoprilat acyl-beta-D-glucuronide-d4, is crucial for achieving high accuracy and precision in quantitative bioanalysis. The stable isotope label allows for differentiation from the endogenous, non-labeled metabolite, thereby minimizing matrix effects and improving the reliability of the quantification. nih.gov

High-resolution mass spectrometry (HRMS) has further enhanced the analytical capabilities. HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites in complex biological matrices. nih.gov When combined with isotopic labeling, HRMS techniques like isotope pattern filtering can rapidly distinguish drug-related metabolites from endogenous background ions. nih.govannualreviews.org

Nuclear Magnetic Resonance (NMR) spectroscopy also plays a significant, albeit less routine, role in the structural elucidation of glucuronide metabolites. drugbank.comnih.gov While MS provides molecular weight and fragmentation data, NMR offers detailed structural information, which is invaluable for unambiguously identifying the position of glucuronidation and characterizing isomeric forms that may arise from acyl migration. drugbank.comacanthusresearch.com Advances in NMR, such as fast 2D NMR and hyperpolarized NMR, are increasing the sensitivity and applicability of this technique in metabolomics. medchemexpress.com

Table 1: Key Analytical Techniques for this compound

| Technique | Application | Advantages |

|---|---|---|

| LC-MS/MS | Quantification in biological matrices | High sensitivity and selectivity, suitable for complex samples. oup.comdrugbank.com |

| HRMS | Metabolite identification and structural elucidation | High mass accuracy, confident elemental composition determination. nih.gov |

| NMR Spectroscopy | Unambiguous structure determination, isomer differentiation | Provides detailed structural information, gold standard for structure elucidation. drugbank.comnih.govacanthusresearch.com |

Integration with Systems Biology Approaches for Metabolic Modeling

Systems biology, which aims to understand the complex interactions within biological systems, is increasingly being applied to drug metabolism. By integrating experimental data with computational models, researchers can create a more holistic picture of a drug's disposition.

Physiologically based pharmacokinetic (PBPK) modeling is a key systems biology tool. PBPK models for perindopril and its active metabolite perindoprilat have been developed to simulate their pharmacokinetic profiles in various populations, including the elderly and patients with renal or hepatic impairment. drugbank.comnih.gov These models incorporate physiological parameters, drug-specific properties, and information on metabolic pathways, such as glucuronidation. The use of data from studies involving labeled compounds like this compound can help to refine and validate these models, leading to more accurate predictions of drug exposure and response.

Metabolomics, a cornerstone of systems biology, involves the comprehensive analysis of all metabolites in a biological system. Non-targeted metabolomics studies have been used to investigate the metabolic effects of ACE inhibitors and identify genetic factors that may influence treatment response. nih.gov The inclusion of deuterated standards in such studies is critical for the accurate identification and quantification of specific drug metabolites against a complex background of endogenous compounds.

The data generated from these systems biology approaches can be used to build comprehensive metabolic models that describe the flux through various metabolic pathways, including the glucuronidation of perindoprilat. annualreviews.orgnih.gov These models can help to predict potential drug-drug interactions and understand the impact of genetic polymorphisms in UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation, on the metabolism of perindopril. annualreviews.orgnih.gov

Expansion of Isotopic Labeling Applications in Drug Metabolism Research

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism research. The deuterium (B1214612) label provides a unique mass signature that allows for the unequivocal differentiation of the metabolite from endogenous compounds in biological samples. nih.gov

One of the primary applications of this labeled compound is as an internal standard in quantitative bioanalytical methods. nih.gov By adding a known amount of the deuterated standard to a sample, any variability in sample preparation and analysis can be corrected for, leading to highly accurate and precise measurements of the non-labeled metabolite's concentration.

Beyond its use as an internal standard, deuterium labeling has broader applications. In "pulse-chase" type experiments, a deuterated drug can be administered to trace its metabolic fate over time without interference from previously administered non-labeled drug. This is particularly useful in steady-state studies to understand metabolite kinetics.

Furthermore, the kinetic isotope effect (KIE) can be exploited to investigate metabolic pathways. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov While the deuterium atoms in this compound are not at a metabolically active site that would typically exhibit a significant KIE for glucuronidation, the principle underscores the utility of isotopic labeling in mechanistic studies of drug metabolism. The primary benefit of deuteration in this context remains its utility as a tracer. nih.gov

The availability of labeled metabolites also facilitates metabolite identification ("metabolite fishing") in complex mixtures. By searching for the characteristic mass shift of the deuterium label in MS data, researchers can quickly identify all metabolites related to the parent drug. annualreviews.org

Table 2: Applications of Isotopic Labeling with this compound

| Application | Description |

|---|---|

| Internal Standard | Used for accurate quantification in bioanalytical assays. |

| Metabolic Tracer | Enables tracking of the metabolite's fate in complex biological systems. |

| Metabolite Identification | Facilitates the "fishing" of drug-related metabolites from complex mass spectrometry data. annualreviews.org |

Computational Chemistry and Molecular Modeling for Glucuronide Behavior

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of drug metabolites at a molecular level. These in silico approaches provide insights that can be difficult to obtain through experimental methods alone. oup.comannualreviews.org

For acyl glucuronides, a key area of interest is their chemical reactivity, including their propensity for acyl migration and covalent binding to proteins, which has been linked to potential toxicity. nih.govresearchgate.net Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to calculate the activation energies for these reactions. rsc.orgrsc.org These calculations can help to predict the stability of Perindoprilat acyl-beta-D-glucuronide and its potential to undergo rearrangement to isomeric forms. Studies on other acyl glucuronides have shown a correlation between the calculated activation energy for transacylation and the experimentally observed degradation rate. rsc.org

Molecular docking and molecular dynamics simulations can be employed to study the interaction of perindoprilat and its glucuronide with UGT enzymes. plos.orgresearchgate.net These simulations can provide insights into the specific UGT isoforms involved in the glucuronidation of perindoprilat and the key amino acid residues that facilitate this process. This information is valuable for predicting potential drug-drug interactions and understanding the impact of genetic variations in UGTs.

Furthermore, quantitative structure-activity relationship (QSAR) and machine learning models are being developed to predict the sites of metabolism for glucuronidation. oup.comtandfonline.comnih.gov These models are trained on large datasets of known UGT substrates and can predict which functional groups on a molecule are most likely to be glucuronidated. oup.com Such in silico tools can be applied to perindoprilat to corroborate experimental findings and to predict the metabolic fate of related compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Perindopril |

| Perindoprilat |

| Perindoprilat acyl-beta-D-glucuronide |

Q & A

Q. How can researchers optimize UGT enzyme assays for studying perindoprilat glucuronidation kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.